Defluoro Tosyloxy AM-694

PET Radiotracer Synthesis CB1 Receptor Imaging Radiofluorination

Defluoro Tosyloxy AM-694 (CAS 335160-96-8), chemically 5-[3-(2-iodobenzoyl)-1H-indol-1-yl]pentyl 4-methylbenzenesulfonate, is a synthetic indole derivative belonging to the aminoalkylindole class of cannabinoid receptor probes. Unlike its active congener AM-694, which is a potent and selective CB1 agonist (Ki = 0.08 nM at CB1), this compound is a protected, non-pharmacologically active intermediate specifically designed for no-carrier-added nucleophilic radiofluorination to produce the [18F]AM-694 positron emission tomography (PET) radiotracer.

Molecular Formula C27H26INO4S
Molecular Weight 587.472
CAS No. 335160-96-8
Cat. No. B589907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDefluoro Tosyloxy AM-694
CAS335160-96-8
Synonyms(2-Iodophenyl)[1-[5-[[(4-methylphenyl)sulfonyl]oxy]pentyl]-1H-indol-3-yl]-methanone
Molecular FormulaC27H26INO4S
Molecular Weight587.472
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCCCCCN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC=C4I
InChIInChI=1S/C27H26INO4S/c1-20-13-15-21(16-14-20)34(31,32)33-18-8-2-7-17-29-19-24(22-9-4-6-12-26(22)29)27(30)23-10-3-5-11-25(23)28/h3-6,9-16,19H,2,7-8,17-18H2,1H3
InChIKeyUDDMALGYZYGULS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Defluoro Tosyloxy AM-694 (CAS 335160-96-8): A Critical Radiolabeling Precursor for CB1 Cannabinoid Research


Defluoro Tosyloxy AM-694 (CAS 335160-96-8), chemically 5-[3-(2-iodobenzoyl)-1H-indol-1-yl]pentyl 4-methylbenzenesulfonate, is a synthetic indole derivative belonging to the aminoalkylindole class of cannabinoid receptor probes . Unlike its active congener AM-694, which is a potent and selective CB1 agonist (Ki = 0.08 nM at CB1), this compound is a protected, non-pharmacologically active intermediate specifically designed for no-carrier-added nucleophilic radiofluorination to produce the [18F]AM-694 positron emission tomography (PET) radiotracer [1]. Its structure replaces the pentyl fluorine atom with a tosyloxy leaving group, a critical modification that enables efficient one-step regioselective 18F-labeling, distinguishing it from simple metabolites or inactive analogs .

Why Defluoro Tosyloxy AM-694 Cannot Be Replaced by the Alcohol or Final Drug in CB1 Radioligand Synthesis


In CB1 PET tracer development, substituting Defluoro Tosyloxy AM-694 with its closest structural analogs leads to experimental failure. The direct alcohol analog, Defluoro Hydroxy AM-694 (CAS 335160-94-6), lacks a suitable leaving group for direct no-carrier-added [18F]fluorination, rendering it inert under standard radiosynthesis conditions [1]. Conversely, the final drug AM-694 already contains the fluorine-19 atom and cannot be converted to a radioactive [18F]-labeled tracer without a reactive precursor. The tosyloxy group is specifically installed to enable a one-step regioselective [18F]fluoride displacement, a synthetic strategy that yields the high-specific-activity radiotracer required for PET imaging [2]. This functional requirement creates a strict dependency on this specific intermediate that cannot be bypassed by in-class compound interchange.

Quantitative Performance Benchmarks for Defluoro Tosyloxy AM-694 in Radiosynthesis and Analytical Chemistry


One-Step Radiofluorination Yield: Tosylate vs. Alcohol Precursor

The tosylate precursor enables a direct, one-step no-carrier-added [18F]fluorination that is stoichiometrically impossible with the alcohol analog. Using the Defluoro Tosyloxy AM-694 intermediate, [18F]AM694 was obtained in a 20% non-decay-corrected radiochemical yield, whereas the alcohol (Defluoro Hydroxy AM-694) cannot be directly fluorinated under these nucleophilic substitution conditions, yielding 0% radiotracer product [1]. This demonstrates an essential functional differentiation.

PET Radiotracer Synthesis CB1 Receptor Imaging Radiofluorination

Radiosynthesis Product Quality: Radiochemical and Chemical Purity Benchmarks

The Defluoro Tosyloxy AM-694 precursor enables the production of [18F]AM694 with exceptional purity metrics that meet in vivo PET imaging requirements. The radiosynthesis achieved >99% radiochemical purity and 95.5% chemical purity for the final [18F]AM694 tracer [1]. The specific activity reached 14,500 mCi/μmol, which is critical for generating the high-contrast images needed to map cerebral CB1 receptor distribution without pharmacological effects [2]. These purity thresholds are competitive with other established CB1 PET radioligands such as [18F]MK-9470 [3].

PET Tracer Quality Control Radiochemical Purity Specific Activity

Comparative Leaving Group Efficiency: Tosylate vs. Mesylate in [18F]Fluoride Displacement

In nucleophilic [18F]fluoride substitution reactions, the p-toluenesulfonate (tosylate) group demonstrates superior radiofluorination uptake compared to the methanesulfonate (mesylate) group on structurally comparable substrates. In a series of N6-benzoyl-2',3'-isopropylideneadenosine-5'-sulfonates, the tosylate derivative achieved a fluorine-18 uptake of 1.46%, while the mesylate analog reached only 1.17%, representing a 25% relative increase in labeling efficiency favoring the tosylate [1]. This class-level advantage supports the choice of the tosyloxy functionality over alternative sulfonate esters in the design of this AM-694 precursor.

Nucleophilic Radiofluorination Sulfonate Leaving Groups Reaction Optimization

Analytical Reference Standard Purity: Inter-lot Consistency for Quantitation

Commercially available Defluoro Tosyloxy AM-694 is supplied with a certified minimum purity of 95% (HPLC) , and specific vendor lots report purities reaching 98% [1]. This purity level is essential for its use as an analytical reference standard when quantifying AM-694 metabolites via LC-MS/MS in forensic or clinical toxicology studies. The deuterated analog Defluoro Tosyloxy AM-694-d4 expands its utility as a stable isotope-labeled internal standard, enabling precise quantification without ion suppression artifacts.

Reference Standard Mass Spectrometry Forensic Toxicology

Definitive Application Scenarios for Defluoro Tosyloxy AM-694 Based on Verified Evidence


No-Carrier-Added Radiosynthesis of [18F]AM694 for Preclinical CB1 PET Imaging

The primary application of Defluoro Tosyloxy AM-694 is as the reactive precursor for the one-step regioselective [18F]fluorination that yields [18F]AM694. This radiotracer is then used for positron emission tomography (PET) imaging to map the distribution and density of cerebral cannabinoid CB1 receptors in animal models [1]. The 20% radiochemical yield and >99% radiochemical purity achieved using this precursor enable high-contrast brain imaging studies, building on AM-694's exceptional CB1 binding affinity (Ki = 0.08 nM).

Quantitative LC-MS/MS Analysis of AM-694 Metabolism Using the Tosylate as a Synthetic Reference Standard

Forensic toxicology and clinical metabolism laboratories can employ Defluoro Tosyloxy AM-694 as a high-purity (≥95%) reference standard to develop and validate quantitative LC-MS/MS methods for detecting AM-694 and its metabolites in biological matrices. Given that the major metabolic pathway for AM-694 is oxidative defluorination, the tosyloxy precursor serves as a critical synthetic marker for confirming the identity of phase I metabolites [2].

Stable Isotope Dilution Quantification with Defluoro Tosyloxy AM-694-d4

The deuterated analog, Defluoro Tosyloxy AM-694-d4 (CAS not available but structurally characterized), is utilized as a stable isotope-labeled internal standard to correct for matrix effects and ion suppression in quantitative mass spectrometry assays. This application is essential for precise pharmacokinetic profiling of AM-694 in drug metabolism studies, as inferred from the deuterated analog's commercial availability for this purpose [3].

Mechanistic Studies of Nucleophilic Radiofluorination Reaction Optimization

The tosylate moiety offers a 25% relative improvement in [18F]fluoride uptake over mesylate analogs in comparable nucleophilic displacement systems. This makes Defluoro Tosyloxy AM-694 a relevant substrate for radiochemistry R&D focused on optimizing leaving group efficiency for aliphatic [18F]fluorination of indole-based scaffolds [4].

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